molecular formula C12H10ClNO2S B13000403 (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid

(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid

Cat. No.: B13000403
M. Wt: 267.73 g/mol
InChI Key: NUCYUYSTLBUSRW-UHFFFAOYSA-N
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Description

(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a chloro-phenylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Chloro-phenylamino Group: This step involves the nucleophilic substitution of a chloro-phenylamine onto the thiophene ring. This can be achieved using a palladium-catalyzed amination reaction.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro-phenylamino group can be reduced to the corresponding aniline using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Various nucleophiles (amines, thiols, alkoxides) under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Aniline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (4-Chloro-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The chloro-phenylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. The acetic acid moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-phenylamino)-nicotinic acid: Similar structure but with a nicotinic acid moiety instead of a thiophene ring.

    2-(4-Chloro-phenylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.

    4-Chloro-2-nitro-phenylamino derivatives: Similar structure but with a nitro group instead of an acetic acid moiety.

Uniqueness

(4-Chloro-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable building block for the synthesis of compounds with specific electronic and structural characteristics.

Properties

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(4-chloroanilino)-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c13-8-3-5-9(6-4-8)14-11(12(15)16)10-2-1-7-17-10/h1-7,11,14H,(H,15,16)

InChI Key

NUCYUYSTLBUSRW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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